Phenylacetyl disulfide
Overview
Description
Phenylacetyl disulfide (PADS) is a sulfur-containing compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a faint, characteristic odor. It is used for the synthesis of other compounds and as a reagent in various biochemical and physiological studies. PADS is also used in the synthesis of pharmaceuticals, as well as in the production of dyes, fragrances, and flavors.
Scientific Research Applications
Sulfhydryl Group Detection : A water-soluble aromatic disulfide has been synthesized for determining sulfhydryl groups in biological materials, indicating a potential use of phenylacetyl disulfide in detecting such groups (Ellman, 1959).
Nucleotide Sulfurization : Chiral analogues of this compound have been used in the sulfurization of dithymidine phosphite triesters, indicating its application in nucleotide chemistry (Mukhlall & Hersh, 2011).
Synthesis of Phosphorothioate RNA : Efficient synthesis of phosphorothioate RNA using this compound demonstrates its application in RNA technology (Ravikumar et al., 2006).
Oligonucleotide Synthesis : The use of this compound in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates suggests its importance in oligonucleotide synthesis (Roelen et al., 2010).
Labeling of Phosphorothioate Oligonucleotides : this compound has been used in the synthesis of 34S-labeled phosphorothioate oligonucleotides, indicating its role in stable isotope labeling and mass spectrometry (Stulz et al., 2018).
Redox-Sensitive Biomaterials : In the field of biomaterials, aromatic disulfides like this compound can be used to engineer redox-sensitive materials and drug delivery systems (Wu et al., 2013).
Self-Healing Elastomers : Aromatic disulfide metathesis, involving compounds like this compound, has been used in the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).
Enantioselective Sulfurization : The synthesis of chiral analogs of this compound suggests its potential use in enantioselective sulfurization, important in the synthesis of chiral phosphorothioates (Mukhlall et al., 2011).
Nucleic Acids Bioconjugation : Disulfide conjugation, potentially involving this compound, plays a crucial role in the structural studies of DNA and RNA and their interactions with other macromolecules (Stasinska et al., 2019).
Protein Folding Studies : Disulfide bond chemistry, possibly utilizing compounds like this compound, is important for studying protein folding, structure, and stability (Wedemeyer et al., 2000).
Mechanism of Action
Target of Action
Phenylacetyl disulfide (PADS) primarily targets nucleotide-phosphites in the pharmaceutical industry . It serves as a sulfurization reagent during the preparation of phosphates .
Mode of Action
PADS interacts with its targets through a process known as sulfurisation. The sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates is often achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents .
The mechanism involves a nucleophilic attack of the phosphite on the PADS disulfide bond to reversibly generate a phosphonium intermediate. The rate-limiting breakdown of this intermediate occurs by a base catalysed elimination process .
Biochemical Pathways
PADS plays a crucial role in the synthesis of phosphorothioate oligonucleotides . This process involves the transformation of dietary phenylalanine into phenylacetic acid (PAA), which is critical in phenylacetylglutamine (PAGln) production .
Two distinct gut microbial pathways contribute to the production of PAGln, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD). These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .
Pharmacokinetics
It is known that both ‘fresh’ and ‘aged’ solutions of pads are capable of the sulfurisation of phosphites .
Result of Action
The result of PADS action is the production of more biologically stable thiophosphates from nucleotide-phosphites . This sulfurisation process is crucial in the synthesis of phosphorothioate oligonucleotides .
Action Environment
The action of PADS can be influenced by environmental factors such as the presence of a base and the age of the PADS solution. The rates of sulfurisation in acetonitrile are first order in sulfurising agent, phosphite, and a pyridine base . With ‘aged’ pads, the rate becomes independent of base at high concentrations .
Safety and Hazards
Phenylacetyl disulfide may cause an allergic skin reaction and is harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Phenylacetyl disulfide is often used in the pharmaceutical industry for the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates . This process is achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents . The growing market for therapeutic peptides and oligonucleotides draws attention towards their manufacture, aiming at efficient and sustainable productive processes .
Biochemical Analysis
Biochemical Properties
Phenylacetyl disulfide may be used as a sulfur transfer agent during the synthesis of phosphorothioate oligodeoxyribonucleotides
Molecular Mechanism
It is known to exert its effects at the molecular level through sulfur substitution during the preparation of RNA oligonucleotides
properties
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15088-78-5 | |
Record name | Phenylacetylen disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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